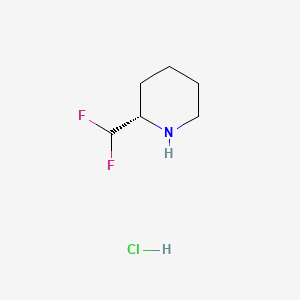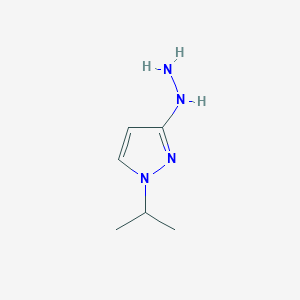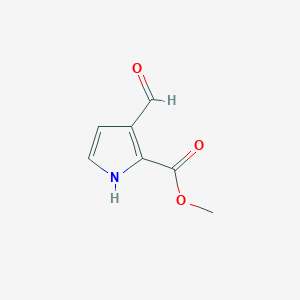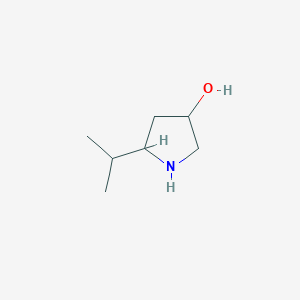
(2S)-2-(difluoromethyl)piperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(difluoromethyl)piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(difluoromethyl)piperidinehydrochloride typically involves the introduction of a difluoromethyl group into the piperidine ring. This can be achieved through various synthetic routes, including:
Nucleophilic substitution: Using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base.
Reductive amination: Reacting a piperidine derivative with a difluoromethyl ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(difluoromethyl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the difluoromethyl group to a methyl group.
Substitution: Halogenation or alkylation at the piperidine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation would yield N-oxide derivatives, while reduction would yield methyl-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying the effects of difluoromethyl groups on biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As a building block for the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(difluoromethyl)piperidinehydrochloride would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(trifluoromethyl)piperidinehydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(2S)-2-(methyl)piperidinehydrochloride: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
(2S)-2-(difluoromethyl)piperidinehydrochloride is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and alter the compound’s lipophilicity, making it a valuable moiety in drug design.
Eigenschaften
CAS-Nummer |
2803755-65-7 |
|---|---|
Molekularformel |
C6H12ClF2N |
Molekulargewicht |
171.61 g/mol |
IUPAC-Name |
(2S)-2-(difluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-3-1-2-4-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
InChI-Schlüssel |
VASVMNJMDPXFFJ-JEDNCBNOSA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C(F)F.Cl |
Kanonische SMILES |
C1CCNC(C1)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)




![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)

![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
